N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps:
Formation of 2,1,3-benzothiadiazole-5-carbonyl chloride: This can be achieved by reacting 2,1,3-benzothiadiazole with thionyl chloride under reflux conditions.
Coupling with piperidine: The resulting 2,1,3-benzothiadiazole-5-carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the intermediate product.
N-methylation: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzothiadiazole and pyridine rings.
Reduction: Reduced forms of the benzothiadiazole and pyridine rings.
Substitution: Substituted derivatives at the piperidine and pyridine rings.
Scientific Research Applications
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzothiadiazole-4-carboxylic acid
- 5-Bromo-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
Uniqueness
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a benzothiadiazole moiety with a piperidine and pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H19N5OS/c1-22(17-4-2-3-9-19-17)14-7-10-23(11-8-14)18(24)13-5-6-15-16(12-13)21-25-20-15/h2-6,9,12,14H,7-8,10-11H2,1H3 |
InChI Key |
NNMLOVZXWXENBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4 |
Origin of Product |
United States |
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